Diammonium cerium(4+) trisulphate

Description

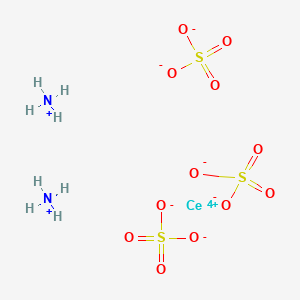

Diammonium cerium(4+) trisulphate (CAS: 7637-03-8) is an inorganic compound with the molecular formula CeH₈N₂O₁₂S₃ and a molecular weight of 464.38 g/mol . It is a cerium(IV) ammonium sulfate complex, widely used as a strong oxidizing agent in analytical chemistry, particularly in titrimetric analyses under acidic conditions . The compound is stored at room temperature and requires protection from light to maintain stability .

Properties

IUPAC Name |

diazanium;cerium(4+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H3N.3H2O4S/c;;;3*1-5(2,3)4/h;2*1H3;3*(H2,1,2,3,4)/q+4;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLMNKLLGMDMKO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8N2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14638-69-8 ((ammonium)2Ce(SO4)3), 7637-03-8 (Parent) | |

| Record name | Ceric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium cerium(4+) trisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890635 | |

| Record name | Sulfuric acid, ammonium cerium(4+) salt (4:4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7637-03-8, 14638-69-8 | |

| Record name | Ceric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium cerium(4+) trisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, ammonium cerium(4+) salt (4:4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, ammonium cerium(4+) salt (4:4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraammonium cerium tetrakis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium cerium(4+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Diammonium Cerium(IV) Nitrate

Molecular Formula: Ce(NH₄)₂(NO₃)₆ Molecular Weight: 548.22 g/mol CAS: 16774-21-3

- Structural Differences: Unlike the sulfate-based ligand system in diammonium cerium(4+) trisulphate, this compound features nitrate ligands.

- Applications : Primarily used in organic oxidations and as a precursor for cerium-doped materials. Its higher molecular weight and nitrate content make it less suitable for precise titrations in sulfuric acid, where this compound is preferred .

Copper(2+) Diammonium Hexahydrate Disulfate

Molecular Formula: Cu(NH₄)₂(SO₄)₂·6H₂O Molecular Weight: 399.86 g/mol CAS: Not explicitly listed in evidence (see synonyms: 10101-95-8 for dineodymium trisulphate) .

- Structural Differences : Contains copper(II) instead of cerium(IV), resulting in distinct redox behavior. The hexahydrate structure enhances solubility in aqueous systems.

- Applications : Used in electroplating and catalysis, contrasting with the oxidizing role of cerium(IV) compounds. Its lower oxidation state (+2) limits its utility in redox titrations .

Ammonium Iron(III) Sulfate (Comparison Extrapolated from Context)

Molecular Formula: NH₄Fe(SO₄)₂·12H₂O Molecular Weight: 482.19 g/mol CAS: Not directly cited in evidence but referenced indirectly via titration contexts .

- Structural Differences : Iron(III) replaces cerium(IV), offering moderate oxidizing power. The dodecahydrate form increases solubility but reduces stability at elevated temperatures.

- Applications : A common primary standard in titrations, but cerium(IV) compounds are preferred for higher oxidative strength and broader pH tolerance .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Oxidation State | Solubility |

|---|---|---|---|---|---|

| This compound | 7637-03-8 | CeH₈N₂O₁₂S₃ | 464.38 | +4 | Soluble in H₂SO₄ |

| Diammonium cerium(IV) nitrate | 16774-21-3 | Ce(NH₄)₂(NO₃)₆ | 548.22 | +4 | Soluble in H₂O |

| Copper(2+) diammonium disulfate | - | Cu(NH₄)₂(SO₄)₂·6H₂O | 399.86 | +2 | Highly aqueous |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via the equation:

To introduce ammonium ions, ammonium sulfate ((NH₄)₂SO₄) is added post-synthesis. The cerium(IV) sulfate intermediate reacts with ammonium sulfate under controlled conditions to form the target compound:

Optimized Protocol

-

Materials : CeO₂ (calcined, 99.9% purity), 96% sulfuric acid, ammonium sulfate.

-

Procedure :

-

Combine CeO₂ (4 g) with excess sulfuric acid (12 mL) in a reflux apparatus.

-

Heat to 150°C with vigorous stirring until a brick-red paste forms (~30 minutes).

-

Cool to 70°C and add ammonium sulfate stoichiometrically.

-

Maintain at 110–120°C for 2–8 hours to ensure complete complexation.

-

Precipitate the product using ethanol, filter, and dry under vacuum.

-

Metathesis Reactions Using Cerium(IV) Precursors

Alternative routes exploit metathesis between cerium(IV) salts and ammonium sulfate. This method avoids direct handling of CeO₂ and is preferred for laboratory-scale synthesis.

Ceric Ammonium Nitrate as a Starting Material

Ceric ammonium nitrate (CAN), , serves as a versatile precursor due to its solubility and stability.

Sulfate Exchange Protocol

-

Add ammonium sulfate in a 1:3 molar ratio (Ce:SO₄²⁻).

-

Stir at 25°C for 24 hours, during which nitrate ions are replaced by sulfate:

Challenges : Residual nitrate contamination necessitates multiple recrystallizations.

Oxidation of Cerium(III) Sulfate in Ammonium-Rich Media

For systems starting with cerium(III), in situ oxidation to Ce(IV) is critical. Aeration and chemical oxidants are employed to achieve this transition.

Aeration-Driven Oxidation

-

Prepare a solution of cerium(III) sulfate and ammonium sulfate in dilute sulfuric acid.

-

Bubble oxygen or air through the solution at 80°C for 12 hours.

-

Monitor the oxidation state via potentiometric titration.

Key Factor : pH must remain below 2 to prevent Ce(IV) hydrolysis.

Chemical Oxidants

Hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈) accelerates oxidation:

Excess oxidant is neutralized with ammonium hydroxide post-reaction.

Purification and Stabilization Techniques

Solvent-Induced Crystallization

Ethanol or glacial acetic acid precipitates this compound while minimizing hydration. Ethanol is preferred for its low cost and volatility.

Hygroscopicity Management

The anhydrous form, prone to hydration, is stored in desiccators over P₂O₅. Hydrated forms (e.g., tetrahydrate) are stabilized at 40–60% relative humidity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Synthesis | 80–85 | 99+ | Low | Industrial |

| Metathesis | 70–75 | 95–98 | Moderate | Laboratory |

| Oxidation | 65–70 | 90–95 | High | Niche |

Key Insights :

-

Direct synthesis offers the highest efficiency but requires handling concentrated sulfuric acid.

-

Metathesis is safer for small-scale applications but suffers from nitrate interference.

-

Oxidation methods are limited by cerium(III) availability and side reactions.

Industrial and Environmental Considerations

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing diammonium cerium(4+) trisulphate, and how is purity verified?

- Methodology : Synthesis typically involves reacting cerium(IV) precursors with ammonium sulfate under controlled acidic conditions. For example, cerium(IV) oxide can be dissolved in sulfuric acid, followed by addition of ammonium sulfate to precipitate the compound .

- Characterization : Purity is confirmed via X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) to assess hydration levels .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Storage Protocol : Store in airtight containers at room temperature (20–25°C), protected from light to prevent photodegradation of Ce(IV). Avoid exposure to reducing agents or moisture, as these can trigger premature reduction to Ce(III) .

Q. What is the role of this compound in redox titrations, and how is the endpoint determined?

- Application : It serves as a strong oxidizing agent in titrations due to its high standard reduction potential (Ce⁴⁺ → Ce³⁺, ~1.44 V in H₂SO₄). The endpoint is visually identified by the disappearance of the yellow-orange Ce(IV) color, transitioning to colorless Ce(III) .

- Best Practices : Use ferroin or diphenylamine as indicators for non-visually distinct transitions. Validate results with potentiometric titration for higher precision .

Advanced Research Questions

Q. How can this compound be utilized as a precursor for synthesizing CeO₂ nanoparticles, and what factors influence nanoparticle morphology?

- Synthesis Protocol : Calcinate the compound at 400–600°C in air to form CeO₂ nanoparticles. Adjust calcination temperature and precursor concentration to control particle size (e.g., 10–50 nm) .

- Characterization : Use transmission electron microscopy (TEM) for morphology analysis and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. Surface defects (oxygen vacancies) can be quantified via Raman spectroscopy .

Q. What experimental strategies are effective for studying the compound’s luminescent properties when doped into matrices?

- Doping Methodology : Incorporate the compound into silica or polymer matrices at 0.1–5 wt%. Annealing post-doping enhances crystallinity and emission intensity .

- Analysis : Measure photoluminescence (PL) spectra under UV excitation. Optimize doping ratios to minimize quenching effects. Compare emission lifetimes using time-resolved spectroscopy .

Q. How can mechanistic insights into organic reactions mediated by this compound be obtained?

- Techniques : Use in situ UV-Vis spectroscopy to monitor Ce(IV) reduction kinetics during reactions. Electron paramagnetic resonance (EPR) can detect radical intermediates formed via one-electron transfer pathways .

- Case Study : In oxidation of alcohols, correlate reaction rates with Ce(IV) concentration and pH. Competitive experiments with alternative oxidants (e.g., KMnO₄) help elucidate selectivity .

Q. How should researchers resolve contradictions in reported redox potentials of this compound across studies?

- Troubleshooting : Variations often arise from differences in medium (e.g., H₂SO₄ vs. HNO₃) or ionic strength. Standardize measurements using a Ag/AgCl reference electrode and cyclic voltammetry in controlled buffer systems .

- Data Validation : Cross-reference with thermodynamic databases (e.g., NIST) and replicate experiments under identical conditions to isolate experimental variables .

Q. What methodologies are suitable for investigating interactions between this compound and biomolecules?

- Approaches : Use fluorescence quenching assays to study binding with proteins (e.g., bovine serum albumin). Circular dichroism (CD) spectroscopy can reveal structural changes in biomolecules upon interaction .

- Safety Considerations : Conduct cytotoxicity assays (e.g., MTT tests) to evaluate biocompatibility, as Ce(IV) may induce oxidative stress in cellular systems .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., redox behavior), systematically compare experimental parameters (pH, temperature, solvent) and employ complementary analytical techniques .

- Safety Protocols : Refer to hazard summaries (e.g., Ecotox profiles) for handling guidelines. Use fume hoods and personal protective equipment (PPE) during synthesis or titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.